molecular formula C12H10ClNO3S B15288287 n-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide CAS No. 88680-97-1

n-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide

Cat. No.: B15288287
CAS No.: 88680-97-1
M. Wt: 283.73 g/mol
InChI Key: IIQRKWNANKFDBQ-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a hydroxyl (-OH) and chlorine (-Cl) group at the 2- and 4-positions of the phenyl ring, respectively. Sulfonamides are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural and electronic features of substituents on the phenyl ring significantly influence their biological efficacy and physicochemical properties .

Properties

CAS No.

88680-97-1

Molecular Formula

C12H10ClNO3S

Molecular Weight

283.73 g/mol

IUPAC Name

N-(2-chloro-4-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C12H10ClNO3S/c13-11-8-9(15)6-7-12(11)14-18(16,17)10-4-2-1-3-5-10/h1-8,14-15H

InChI Key

IIQRKWNANKFDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2-chloro-4-hydroxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds related to "n-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide":

Scientific Research Applications

  • Carbonic Anhydrase Inhibition and Anti-Proliferative Activity: A study describes the synthesis of aryl thiazolone-benzenesulfonamides and their inhibitory effect on carbonic anhydrase IX . Some derivatives were evaluated for anti-proliferative activity against triple-negative breast cancer cell lines and another breast cancer cell line, in addition to a normal breast cell line. Compounds 4b–c , 4e , 4g–h showed a significant inhibitory effect against both cancer cell lines .
  • Selective Enzyme Inhibition: Sulfonamide derivatives 4e , 4g, and 4h showed excellent enzyme inhibition against CA IX and CA II, with remarkable selectivity for CA IX over CA II .
  • Apoptosis Induction: Compound 4e was able to induce apoptosis in MDA-MB-231 cells .
  • Antibacterial and Anti-biofilm Activities: Benzenesulfonamides were evaluated for their antibacterial and anti-biofilm activities. Analogues 4e , 4g, and 4h exhibited significant inhibition against S. aureus and showed potential anti-biofilm inhibition against K. pneumonia .
  • Molecular Modeling Studies: Designed compounds were docked into CA IX (human) protein, and molecular modeling studies revealed favorable binding interactions for the active inhibitors .
  • Analgesics: A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis has been synthesized and characterized .
  • Medicinal Chemistry: Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- is studied for its potential in medicinal chemistry.

While the search results provide information on related compounds, there is no direct information about the specific applications of "this compound". However, given the information on related compounds, it could potentially have applications in:

  • Cancer research, specifically targeting carbonic anhydrase IX inhibition.
  • Development of new antibacterial and anti-biofilm agents.
  • Design of novel analgesics with reduced toxicity.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of carbonic anhydrase, an enzyme that plays a role in regulating pH and fluid balance in tissues. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their apoptosis .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Target Compound : N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide has a hydroxyl group at the 4-position and chlorine at the 2-position.
  • Analogues: N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 6): Features a pyridinyl-quinoline hybrid substituent, enhancing PPARγ binding affinity . N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide: Contains dual chlorine substituents and a benzoyl group, contributing to strong electron-withdrawing effects . W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide): Incorporates a piperidinylidene group, altering receptor selectivity compared to the target compound . 4-Chloro-N-(2-ethylphenyl)benzenesulfonamide: Substitutes the hydroxyl group with an ethyl group, reducing polarity .

Table 1: Structural Differences and Implications

Compound Substituents Key Structural Impact
Target Compound -OH (4-position), -Cl (2-position) Enhanced hydrogen bonding potential
Compound 6 Pyridinyl-quinoline hybrid Improved PPARγ docking scores (GS: 78.09)
W-15 Piperidinylidene group Opioid receptor modulation
4-Chloro-N-(2-ethylphenyl) -Cl (4-position), -C₂H₅ (2-position) Increased hydrophobicity

Antifungal Activity :

  • Sulfonamides with biphenyl or phenethyl groups (e.g., Compounds 3–6 in ) showed moderate antifungal activity but were less potent than standard drugs. The target compound’s hydroxyl group may improve solubility and target binding.

Anticancer Activity :

  • Compound 18 (4-[1-(2-chlorobenzoyl)-2-oxoindol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) exhibited IC₅₀ = 90 μg/mL against MCF-7 cells, suggesting chloro and pyrimidinyl groups enhance cytotoxicity . The target compound’s hydroxyl group may reduce metabolic stability but improve selectivity.

Anti-Inflammatory Activity :

  • Compounds A and C (unspecified benzenesulfonamides) showed effects comparable to diclofenac in vivo, likely due to COX-2 inhibition . The hydroxyl group in the target compound could mimic this mechanism.

Molecular Interactions and Docking Studies

  • Target Compound : The hydroxyl group enables hydrogen bonding with residues like Ser289 in PPARγ, while chlorine enhances hydrophobic interactions .
  • Compound 7 (similar to Compound 6): Achieved a higher hydrogen bonding score (7.42 vs. 6.11 for Compound 6), attributed to additional methoxy groups .
  • N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide : The sulfone group’s electron-withdrawing nature stabilizes ligand-receptor interactions .

Biological Activity

N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews various studies focusing on its biological activity, mechanisms of action, and therapeutic potential.

The compound primarily acts as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes, including pH regulation and ion transport. Inhibition of CA has been linked to reduced tumor growth and enhanced apoptosis in cancer cells.

Carbonic Anhydrase Inhibition

Studies have shown that this compound exhibits significant inhibitory effects on carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in several tumors. The inhibition of CA IX leads to:

  • Induction of apoptosis in cancer cell lines (e.g., MDA-MB-231).
  • Impairment of tumor-associated CA activity, triggering ferroptosis under acidic conditions .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
Anticancer Induces apoptosis and ferroptosis in various cancer cell lines.
Antimicrobial Exhibits significant antimicrobial properties against bacterial strains.
Anti-inflammatory Reduces inflammation markers in animal models.

Case Studies

  • Anticancer Activity
    • A study demonstrated that this compound significantly increased the percentage of annexin V-FITC positive apoptotic cells in MDA-MB-231 cells by 22-fold compared to controls. This effect was attributed to the compound's ability to inhibit CA IX, leading to altered cellular pH and subsequent cell death mechanisms .
  • Antimicrobial Effects
    • In vitro tests revealed that derivatives of benzenesulfonamide, including this compound, showed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of benzenesulfonamides, revealing that modifications can enhance their biological efficacy. For example:

  • The introduction of different substituents on the aromatic rings has been shown to improve selectivity for CA IX over other isoforms, enhancing therapeutic potential while minimizing side effects .

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